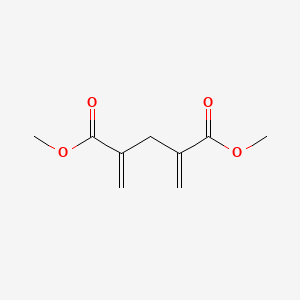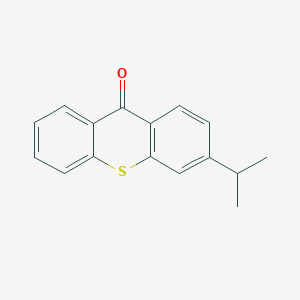
Glycerol 3-oxotetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerol 3-oxotetradecanoate is an ester compound formed from glycerol and 3-oxotetradecanoic acid It is a type of glycerolipid, which are molecules composed of glycerol and fatty acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycerol 3-oxotetradecanoate can be synthesized through esterification reactions. One common method involves reacting glycerol with 3-oxotetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction typically requires anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: On an industrial scale, this compound can be produced through transesterification processes. This involves the reaction of triglycerides with methanol or ethanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide. The resulting glycerol esters can then be purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Glycerol 3-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glycerol 3-hydroxytetradecanoate.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycerol and 3-oxotetradecanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: 3-oxotetradecanoic acid or tetradecanedioic acid.
Reduction: Glycerol 3-hydroxytetradecanoate.
Hydrolysis: Glycerol and 3-oxotetradecanoic acid.
Wissenschaftliche Forschungsanwendungen
Glycerol 3-oxotetradecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a substrate for enzymatic reactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of glycerol 3-oxotetradecanoate involves its interaction with enzymes and cellular pathways. It can be hydrolyzed by lipases to release glycerol and 3-oxotetradecanoic acid, which can then enter metabolic pathways. The compound may also act as a signaling molecule, influencing cellular processes such as lipid metabolism and energy homeostasis.
Vergleich Mit ähnlichen Verbindungen
Glycerol 3-hydroxytetradecanoate: Similar structure but with a hydroxyl group instead of a keto group.
Glycerol 3-oxooctanoate: Shorter carbon chain length but similar functional groups.
Uniqueness: Glycerol 3-oxotetradecanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its keto group allows for specific reactions and interactions that are not possible with hydroxyl or other functional groups.
Eigenschaften
CAS-Nummer |
128331-49-7 |
|---|---|
Molekularformel |
C17H34O6 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-oxotetradecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C14H26O3.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;4-1-3(6)2-5/h2-12H2,1H3,(H,16,17);3-6H,1-2H2 |
InChI-Schlüssel |
OBUIJXGSLHKGIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |
Physikalische Beschreibung |
solid fatty flakes with essentially no odour |
Löslichkeit |
insoluble in water; soluble in oils |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)
![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)
![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)
![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)



![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)



